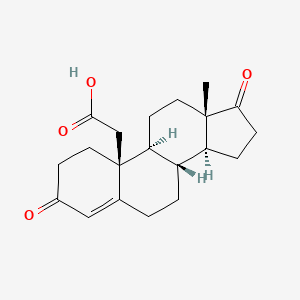
Genipin 1-beta-D-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genipin 1-beta-D-gentiobioside is a bioactive iridoid glycoside isolated from the fruits of Gardenia jasminoides Ellis. This compound is known for its hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities . It has been studied for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy .
Preparation Methods
Genipin 1-beta-D-gentiobioside can be obtained through the hydrolysis of geniposide, another iridoid glycoside found in Gardenia jasminoides fruits . The preparation process involves the extraction of geniposide from the plant material, followed by enzymatic or acidic hydrolysis to yield this compound . Industrial production methods focus on optimizing the extraction and hydrolysis processes to achieve high purity and yield .
Chemical Reactions Analysis
Genipin 1-beta-D-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Genipin 1-beta-D-gentiobioside has a wide range of scientific research applications. In chemistry, it is used as a reagent for the crosslinking of proteins and other biomolecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its anti-diabetic, hepatoprotective, and anti-inflammatory activities . It is also used in the design of biocatalysts and biological scaffolds for tissue engineering . Additionally, this compound has applications in the food industry as a natural colorant .
Mechanism of Action
The mechanism of action of genipin 1-beta-D-gentiobioside involves the activation of AMP-activated protein kinase and silencing information regulator-related enzyme 1, which in turn inhibits the nuclear factor-kappa B pathway . This leads to the suppression of oxidative stress and inflammation, contributing to its protective effects in diabetic nephropathy . This compound also inhibits uncoupling protein 2, reducing the generation of reactive oxygen species and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Genipin 1-beta-D-gentiobioside is similar to other iridoid glycosides such as geniposide and gardenoside . it is unique in its combination of hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities . While geniposide also exhibits some of these activities, this compound has been shown to have a broader range of therapeutic effects . Other similar compounds include geniposidic acid and 6’-O-p-coumaroylgenipin-gentiobioside .
Properties
IUPAC Name |
methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZYXYLPBWLLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B13398893.png)

![2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene](/img/structure/B13398900.png)
![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)
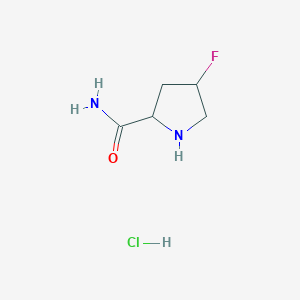
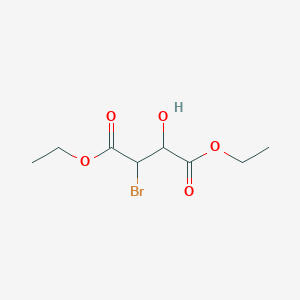
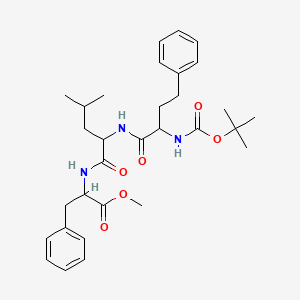
![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)
![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)
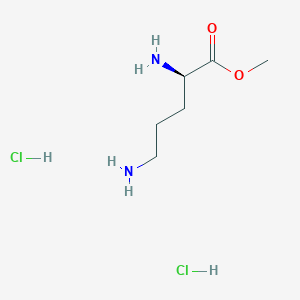
![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)
